molecular formula C24H16ClN3O3 B2539350 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326843-86-0

2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2539350
CAS No.: 1326843-86-0
M. Wt: 429.86
InChI Key: CMUIKTCFTOYGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule featuring a dihydroisoquinolin-1-one core substituted with a 4-chlorophenyl group at position 2 and a 3-(3-methoxyphenyl)-1,2,4-oxadiazole moiety at position 2. Its structural complexity arises from the fusion of aromatic and heteroaromatic systems, which are often associated with diverse biological activities, including antimicrobial and anticancer properties . The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3/c1-30-18-6-4-5-15(13-18)22-26-23(31-27-22)21-14-28(17-11-9-16(25)10-12-17)24(29)20-8-3-2-7-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUIKTCFTOYGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative.

    Coupling with the isoquinoline derivative: The oxadiazole intermediate is then coupled with an isoquinoline derivative under conditions that promote the formation of the dihydroisoquinolinone structure.

    Introduction of the 4-chlorophenyl and 3-methoxyphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The primary focus of research involving this compound has been its potential pharmacological effects. Studies have indicated that derivatives of isoquinoline and oxadiazole exhibit significant biological activities, including:

  • Anticancer Activity : Compounds similar to 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one have demonstrated the ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, research has shown that oxadiazole derivatives can inhibit epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. The incorporation of oxadiazole rings has been linked to enhanced activity against various bacterial strains. In vitro studies have shown that similar compounds can effectively inhibit microbial DNA gyrase, making them promising candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one. Modifications to the molecular structure can significantly influence its pharmacological properties. For example:

Modification Effect on Activity
Substituting different halogens at the phenyl ringAlters lipophilicity and binding affinity to targets
Varying the methoxy group positionInfluences solubility and permeability
Modifying the oxadiazole moietyAffects the mechanism of action against pathogens

Case Studies

Several case studies have explored the applications of similar compounds in therapeutic contexts:

  • Anticancer Studies : A study involving quinoline derivatives highlighted their effectiveness in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The incorporation of oxadiazole moieties was shown to enhance potency against resistant strains .
  • Antimicrobial Research : Research on hybrid compounds combining oxadiazole with other pharmacophores revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings support the further investigation of 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one as a potential lead compound for new antimicrobial agents .

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and aromatic groups could play a role in binding to these targets, while the isoquinolinone structure might influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The target compound shares structural motifs with several analogs, particularly in the use of oxadiazole and chlorophenyl/methoxyphenyl substituents. Key comparisons include:

Compound A : 4-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-(2,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-5-Amine (CAS: 892777-63-8)
  • Core Structure: 1,2,3-Triazole instead of dihydroisoquinolinone.
  • Substituents : 4-Chlorophenyl-oxadiazole and 2,5-dimethoxyphenyl groups.
  • Key Difference: The triazole core may confer distinct electronic properties and hydrogen-bonding capabilities compared to the isoquinolinone system .
Compound B : 4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenyl-1,2-Dihydrophthalazin-1-one (CAS: 1207014-04-7)
  • Core Structure: Phthalazinone instead of isoquinolinone.
  • Substituents : 4-Methoxyphenyl-oxadiazole and phenyl groups.
Compound C : 3-[3-(4-Ethoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-6-Methylquinolin-4(1H)-one
  • Core Structure: Quinolin-4(1H)-one with a methyl substituent.
  • Substituents : Ethoxy-methoxyphenyl-oxadiazole.
  • Key Difference : The ethoxy group may enhance lipophilicity compared to the methoxy group in the target compound .

Physicochemical Properties

A comparative analysis of molecular weight, hydrogen-bonding capacity, and lipophilicity is summarized below:

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP* (Predicted)
Target Compound ~437.86 1 6 3.8
Compound A ~438.84 2 8 2.5
Compound B 396.41 0 6 4.2
Compound C ~421.44 1 7 4.5

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound exhibits moderate lipophilicity (LogP ~3.8), balancing membrane permeability and aqueous solubility.
  • Compound B’s lack of H-bond donors may limit polar interactions but enhance passive diffusion .
  • Compound A’s higher H-bond acceptor count suggests stronger solvation in polar solvents .

Computational Insights

Density functional theory (DFT) studies on similar systems highlight the role of exact exchange in predicting thermochemical properties (e.g., atomization energies with <3 kcal/mol error) .

Biological Activity

The compound 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by:

  • A dihydroisoquinoline core.
  • A 4-chlorophenyl substituent.
  • A 1,2,4-oxadiazole ring connected to a 3-methoxyphenyl group.

This unique combination of structural features is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and isoquinoline moieties exhibit significant anticancer activity. For instance, a study evaluating various derivatives found that compounds with similar structures showed IC50 values ranging from 0.19 to 2.47 µM against cancer cell lines such as HBL-100 and HT-29 .

The specific compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : It is hypothesized that the compound induces cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways through mitochondrial dysfunction.
  • Inhibition of Oncogenic Pathways : It potentially inhibits key signaling pathways involved in tumor growth and metastasis.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or proliferation.
  • Receptor Binding : It may interact with cell surface receptors that mediate growth signals, effectively blocking oncogenic signals.

Study 1: Antitumor Activity Evaluation

In a study conducted on various derivatives of oxadiazole compounds, it was found that the presence of electron-donating groups such as methoxy significantly enhanced anticancer activity. The specific derivative containing the 4-chlorophenyl and 3-methoxyphenyl groups exhibited potent activity against several cancer cell lines .

CompoundIC50 (µM)Cell Line
2-(4-chlorophenyl)-...0.38HT-29
Other Derivative0.62HBL-100

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the phenyl rings influenced biological activity significantly. The presence of halogens or methoxy groups was correlated with increased potency against cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.